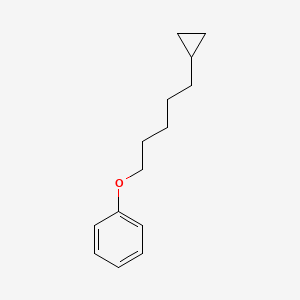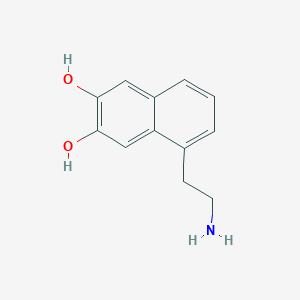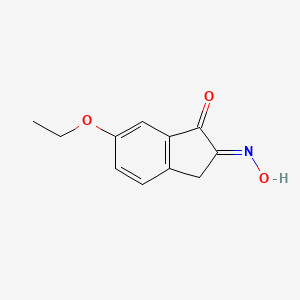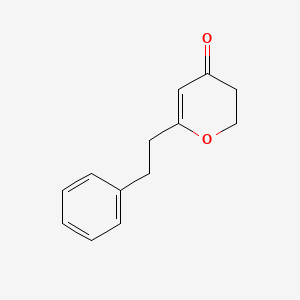![molecular formula C11H7FN2O B11895910 [(5-Fluoroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-38-4](/img/structure/B11895910.png)
[(5-Fluoroquinolin-8-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of fluorinated quinolines The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties
Preparation Methods
The synthesis of 2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroquinoline.
Nucleophilic Substitution: The 5-fluoroquinoline undergoes nucleophilic substitution with a suitable nucleophile to introduce the acetonitrile group.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent such as dimethylformamide or acetonitrile.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized quinoline derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex quinoline-based structures.
Scientific Research Applications
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: It serves as a probe in biological studies to investigate enzyme inhibition and receptor binding.
Agriculture: The compound is studied for its potential use as an agrochemical, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription in microbial cells.
Comparison with Similar Compounds
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile can be compared with other similar compounds, such as:
5-Fluoroquinoline: The parent compound, which lacks the acetonitrile group, has different chemical and biological properties.
8-Fluoroquinoline: Another fluorinated quinoline with the fluorine atom at a different position, leading to variations in reactivity and biological activity.
Fluoroquinolones: A class of compounds known for their broad-spectrum antibacterial activity, which includes drugs like ciprofloxacin and levofloxacin.
The uniqueness of 2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile lies in its specific substitution pattern and the presence of the acetonitrile group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88757-38-4 |
|---|---|
Molecular Formula |
C11H7FN2O |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
2-(5-fluoroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H7FN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2 |
InChI Key |
LKYAPJMJUMCELD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)



![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)







